molecular formula C8H8N4O2 B3133268 Methyl 6-(azidomethyl)nicotinate CAS No. 384831-56-5

Methyl 6-(azidomethyl)nicotinate

Cat. No.: B3133268
CAS No.: 384831-56-5
M. Wt: 192.17 g/mol
InChI Key: UDAQXROOFWMMQD-UHFFFAOYSA-N
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Description

. This compound is a derivative of nicotinic acid and features an azido group attached to the methyl group at the 6-position of the nicotinate ring. It is primarily used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Methyl 6-(azidomethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.

    Biology: The compound is used in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to label biomolecules.

    Industry: The compound is used in materials science for the development of new polymers and materials with specific properties.

Mechanism of Action

Target of Action

Methyl 6-(azidomethyl)nicotinate is a derivative of methyl nicotinate, which is a methyl ester of niacin . The primary target of methyl nicotinate is thought to involve peripheral vasodilation . .

Mode of Action

It’s parent compound, methyl nicotinate, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

All components of vitamin b3, including nicotinate, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H) .

Pharmacokinetics

A related compound, 6-methylnicotine, has been shown to have similar aerosol transfer efficiency to nicotine

Result of Action

The parent compound, methyl nicotinate, is used for the temporary relief of aches and pains in muscles, tendons, and joints . It is also used in veterinary medicine to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Action Environment

It is known that the release of similar substances to the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance, and as a processing aid .

Preparation Methods

The synthesis of Methyl 6-(azidomethyl)nicotinate typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl nicotinic acid.

    Esterification: 6-methyl nicotinic acid is esterified using methanol in the presence of an acid catalyst to form methyl 6-methyl nicotinate.

    Azidation: The methyl group is then converted to an azido group using sodium azide under suitable reaction conditions.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 6-(azidomethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. Major products formed include triazoles and amines, depending on the reaction conditions.

Comparison with Similar Compounds

Methyl 6-(azidomethyl)nicotinate can be compared with other similar compounds such as:

    Methyl nicotinate: Lacks the azido group and is primarily used as a vasodilator.

    6-methyl nicotinic acid: The precursor in the synthesis of this compound.

    Azidomethyl derivatives: Other compounds with azidomethyl groups that are used in similar click chemistry applications.

The uniqueness of this compound lies in its combination of the nicotinate structure with an azido group, making it highly versatile for various synthetic applications.

Properties

IUPAC Name

methyl 6-(azidomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)6-2-3-7(10-4-6)5-11-12-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAQXROOFWMMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384831-56-5
Record name Methyl 6-(azidomethyl)nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 6-(bromomethyl)nicotinate from Example G1 (2.0 g, 8.60 mmol) in DMF (15 ml) was added sodium azide (0.84 g, 12.9 mmol). The mixture was stirred at room temperature for 18 h. EtOAc (100 ml) was added and the mixture was washed with water (3 times), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc:pet ether 20:80) to give a yellow gum; yield 1.55 g (93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add 6-chloromethyl-nicotinic acid methyl ester (9.1 g, 40.98 mmol) and dimethylsulfoxide (100 mL) into a flask and cool to 0° C. Add sodium azide (4 g, 61.47 mmol) and sodium carbonate (13 g, 122.9 mmol) to the reaction mixture. Let the mixture slowly warm to room temperature. Stir for 1 hr at room temperature. Add water (100 mL) to the mixture. Extract with diethyl ether (100 mL×3). Wash the organic layer with water and brine. Dry with sodium sulfate. Remove solvent under reduced pressure to give the product (6.8 g, 86% yield) as light yellow oil. MS (m/z): 193.3 (M+1).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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